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Compound of Interest

Compound Name: 2-Tert-butoxyphenol

Cat. No.: B2420153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a concise overview of the spectroscopic properties of 2-tert-
butoxyphenol (C₁₀H₁₄O₂). Due to the limited availability of publicly accessible, comprehensive

spectral data for this specific compound, this document compiles available information and

presents representative data and methodologies based on closely related analogs and general

principles of phenolic compound analysis. The guide is intended to serve as a foundational

resource for researchers and professionals engaged in work involving this and similar

molecules.

Chemical Identity and Properties
2-Tert-butoxyphenol is an organic aromatic compound. The presence of the bulky tert-butoxy

group ortho to the hydroxyl group influences its chemical reactivity and spectroscopic

characteristics.
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Property Value Source

Chemical Formula C₁₀H₁₄O₂ PubChem[1]

IUPAC Name
2-[(2-methylpropan-2-

yl)oxy]phenol
PubChem[1]

Molecular Weight 166.22 g/mol PubChem[1]

CAS Number 23010-10-8 Pharmaffiliates[2]

Spectroscopic Data
Comprehensive, publicly available spectroscopic data for 2-tert-butoxyphenol is scarce. The

following tables present a summary of expected and reported spectral characteristics, drawing

from general knowledge of phenol spectroscopy and data from related compounds.

Infrared (IR) Spectroscopy
The IR spectrum of 2-tert-butoxyphenol is expected to show characteristic absorptions for the

hydroxyl and ether functional groups, as well as aromatic C-H and C=C bonds.

Wavenumber (cm⁻¹) Vibration Mode Expected Intensity

~3550-3200 O-H stretch (phenol) Strong, broad

~3100-3000 Aromatic C-H stretch Medium

~2970-2850 Aliphatic C-H stretch Strong

~1600-1450 Aromatic C=C stretch Medium-Strong

~1250-1200 Aryl-O stretch (ether) Strong

~1200-1000 Alkyl-O stretch (ether) Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
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The proton NMR spectrum will exhibit signals corresponding to the aromatic protons, the

hydroxyl proton, and the protons of the tert-butyl group. The chemical shift of the hydroxyl

proton can be variable and concentration-dependent.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.8-7.2 Multiplet 4H Aromatic protons

~4.5-5.5 Singlet 1H Phenolic OH

~1.3 Singlet 9H tert-butyl protons

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons

of the tert-butoxy group.

Chemical Shift (δ, ppm) Assignment

~150-145 C-O (phenolic)

~145-140 C-O (ether)

~125-115 Aromatic CH carbons

~80 Quaternary C (tert-butyl)

~29 Methyl C (tert-butyl)

Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation

pattern. A 1971 study noted the mass spectrum of a derivative of 2-tert-butoxyphenol was

consistent with its expected structure[3].
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m/z Ratio Interpretation

166 Molecular ion [M]⁺

151 Loss of a methyl group ([M-CH₃]⁺)

110 Loss of isobutylene ([M-C₄H₈]⁺)

94 Loss of the tert-butoxy group ([M-OC₄H₉]⁺)

57 tert-butyl cation ([C₄H₉]⁺)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
tert-butoxyphenol.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent

(e.g., chloroform) can be prepared and analyzed in a liquid cell.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the

sample spectrum.

Data Processing: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Approximately 5-10 mg of 2-tert-butoxyphenol is dissolved in about

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount

of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
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Data Acquisition:

¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key

parameters include the spectral width, number of scans, and relaxation delay.

¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for

each unique carbon atom. A larger number of scans is typically required due to the lower

natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced. Chemical shifts, multiplicities, and integrations are determined.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation: A dilute solution of 2-tert-butoxyphenol is prepared in a volatile

solvent (e.g., methanol, dichloromethane).

Data Acquisition:

Ionization: Electron Ionization (EI) is a common method for generating fragments.

Analysis: The instrument is set to scan a specific mass-to-charge (m/z) range (e.g., 40-300

amu).

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-tert-butoxyphenol.

Caption: Generalized workflow for spectroscopic analysis.
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Potential Biological Relevance
While specific signaling pathways involving 2-tert-butoxyphenol are not well-documented in

publicly available literature, related compounds have been studied. For instance, certain

bacterial strains have been shown to degrade 4-tert-butoxyphenol, an isomer of the title

compound[4]. This suggests potential biodegradability and interaction with microbial metabolic

pathways. The general class of alkylphenols, to which 2-tert-butoxyphenol belongs, is of

interest in environmental science and toxicology.

The following diagram illustrates a hypothetical metabolic pathway for an alkoxyphenol, based

on known microbial degradation mechanisms.

Caption: Hypothetical microbial degradation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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